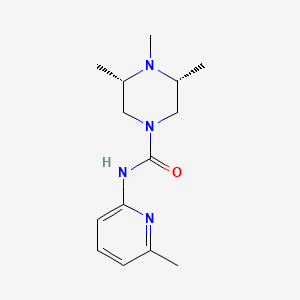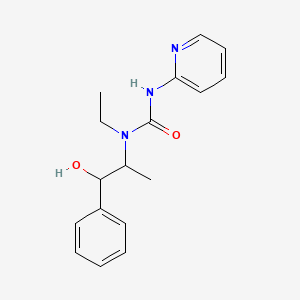
N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro-hydroxyphenyl group, an ethyl group, and a dimethylpyrazole sulfonamide moiety, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-hydroxyphenyl precursor, which is then reacted with ethyl and dimethylpyrazole intermediates under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydroxyl group under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl-substituted compounds, and various substituted sulfonamides, each with distinct chemical and biological properties.
Scientific Research Applications
N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The pathways involved often include signal transduction mechanisms and metabolic processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide
- N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-4-17-9(3)13(8(2)15-17)21(19,20)16-12-10(14)6-5-7-11(12)18/h5-7,16,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRAQOVIWYNEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=C(C=CC=C2Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide](/img/structure/B6749802.png)
![Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate](/img/structure/B6749806.png)
![1-[4-(Methoxymethyl)phenyl]-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B6749808.png)
![2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide](/img/structure/B6749811.png)
![Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6749818.png)
![3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B6749833.png)
![4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid](/img/structure/B6749837.png)
![(2S,3S)-1,1,1-trifluoro-4-methyl-3-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]pentan-2-ol](/img/structure/B6749843.png)
![1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749849.png)
![1-ethyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B6749857.png)
![4-[1-[(5-chlorothiophen-2-yl)methylamino]ethyl]-1H-pyridin-2-one](/img/structure/B6749863.png)
![2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide](/img/structure/B6749874.png)


